molecular formula C11H14O2S B4274416 METHYL 2-[(3-METHYLBENZYL)SULFANYL]ACETATE

METHYL 2-[(3-METHYLBENZYL)SULFANYL]ACETATE

Cat. No.: B4274416
M. Wt: 210.29 g/mol
InChI Key: QQPIABPHILNHIK-UHFFFAOYSA-N
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Description

Methyl [(3-methylbenzyl)thio]acetate is an organic compound with the molecular formula C11H14O2S. It is a thioether ester, which means it contains both an ester functional group and a thioether group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(3-methylbenzyl)thio]acetate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium thioacetate in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of METHYL 2-[(3-METHYLBENZYL)SULFANYL]ACETATE.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-methylbenzyl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Thioether derivatives with different substituents.

Scientific Research Applications

Methyl [(3-methylbenzyl)thio]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[(3-METHYLBENZYL)SULFANYL]ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (methylthio)acetate: Similar structure but lacks the benzyl group.

    3-Methylbenzyl acetate: Similar structure but lacks the thioether group.

    Methyl 3-(methylthio)propionate: Similar structure with a propionate instead of an acetate group.

Uniqueness

Methyl [(3-methylbenzyl)thio]acetate is unique due to the presence of both the thioether and ester functional groups, as well as the 3-methylbenzyl moiety

Properties

IUPAC Name

methyl 2-[(3-methylphenyl)methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9-4-3-5-10(6-9)7-14-8-11(12)13-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPIABPHILNHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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